

# A Technical Guide to the Physicochemical Properties of Sildenafil-d3

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## Compound of Interest

Compound Name: Sildenafil-d3-1

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This document provides a comprehensive overview of the core physicochemical properties of Sildenafil-d3, a deuterated isotopologue of Sildenafil. Sildenafil-d3 is primarily utilized as an internal standard for the precise quantification of Sildenafil in various analytical and pharmacokinetic studies, leveraging the stability of the deuterium label in mass spectrometry.<sup>[1]</sup> The substitution of three hydrogen atoms with deuterium on the N-methyl group of the piperazine moiety provides a distinct mass shift without significantly altering the molecule's chemical behavior.

## Chemical Identity and Core Properties

Sildenafil-d3 is structurally analogous to Sildenafil, with isotopic labeling at a metabolically stable position. This ensures that its physicochemical characteristics closely mirror those of the parent compound, a critical feature for its use as an internal standard.

Table 1: General and Physicochemical Properties of Sildenafil-d3

Property	Value	Reference(s)
IUPAC Name	5-[2-ethoxy-5-[[4-(methyl-d3)-1-piperazinyl]sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one	[2]
CAS Number	1126745-90-1	[1][2][3][4][5][6]
Molecular Formula	C <sub>22</sub> H <sub>27</sub> D <sub>3</sub> N <sub>6</sub> O <sub>4</sub> S	[1][2][3][4][6]
Molecular Weight	477.60 g/mol	[1][2][3][4][6][7]
Appearance	White to Off-White Solid	[3][5][6][8]
Melting Point	187 - 189 °C	[6][9]
Storage Conditions	-20°C, protect from light.	[6][8]
Stability	Stable under recommended storage conditions. Re-analysis for chemical purity is advised after three years.	

## Solubility Profile

The solubility of Sildenafil-d3 is a critical parameter for its application in analytical standard preparation and formulation. As a deuterated analog, its solubility is expected to be nearly identical to that of the non-labeled Sildenafil base. Sildenafil is classified as having low solubility.[10] Its solubility is highly dependent on the pH of the medium due to its basic nature.

Table 2: Solubility Data for Sildenafil and Sildenafil-d3

Solvent	Concentration	Compound	Reference(s)
DMSO	10 mg/mL	Sildenafil-d3	[2]
25 mg/mL (with heating to 60°C)	Sildenafil-d3	[8]	
DMF	5 mg/mL	Sildenafil-d3	[2]
Methanol	Soluble	Sildenafil-d3	[5]
Water (pH ~7)	Insoluble (0.02 mg/mL at 37°C)	Sildenafil Base	[10]
Aqueous (pH 4)	7.1 mg/mL (at 37°C)	Sildenafil	[10]
Ethanol	5.2 ± 1.2 mg/mL	Sildenafil Base	[10]

## Ionization and Partitioning Behavior

The acid-dissociation constant (pKa) and the partition coefficient (logP) are fundamental properties that govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Table 3: pKa and Partition Coefficient of Sildenafil

Property	Value	Remarks	Reference(s)
pKa	8.7	Corresponds to the protonation of the nitrogen in the piperazine ring.	[11]
logP	Not Experimentally Determined for Sildenafil-d3	The logP of the deuterated form is expected to be virtually identical to the non-deuterated form.	

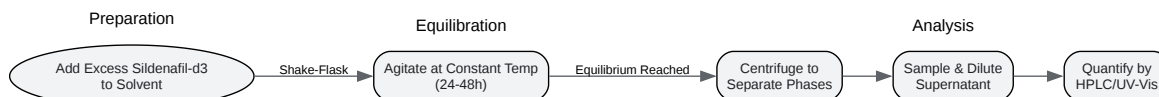
## Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties discussed. These protocols are based on established pharmaceutical analysis techniques.

### Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

- **Preparation:** Prepare binary solvent mixtures or buffered aqueous solutions of desired pH.
- **Saturation:** Add an excess amount of Sildenafil-d3 solid to a sealed vial containing the solvent system. This ensures that a saturated solution is formed in equilibrium with the solid phase.
- **Equilibration:** Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[\[12\]](#)[\[13\]](#)
- **Phase Separation:** After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.
- **Sampling and Dilution:** Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as UV-Vis Spectrophotometry (at  $\lambda_{\text{max}}$  ~290-295 nm) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of Sildenafil-d3.[\[12\]](#)
- **Calculation:** Calculate the original solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.



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Caption: Workflow for Solubility Determination via Shake-Flask Method.

## Protocol for Partition Coefficient (logP) Determination

The octanol-water partition coefficient is determined by measuring the equilibrium distribution of a compound between these two immiscible phases.

- **Phase Preparation:** Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with 1-octanol. Separately, saturate 1-octanol with the buffer. This pre-saturation minimizes volume changes during the experiment.[14]
- **Sample Preparation:** Prepare a stock solution of Sildenafil-d3 in one of the phases (or a 50/50 mixture).
- **Partitioning:** Add equal, known volumes of the pre-saturated octanol and buffer phases to a separation vessel. Add the Sildenafil-d3 stock solution.
- **Equilibration:** Shake the vessel vigorously for a set period to facilitate partitioning, then allow the two phases to separate completely (centrifugation can be used to expedite this).[14]
- **Sampling:** Carefully sample a precise aliquot from both the upper octanol layer and the lower aqueous layer.
- **Quantification:** Determine the concentration of Sildenafil-d3 in each phase using a suitable analytical method like HPLC-UV. A wide dynamic range detector is beneficial if the partitioning is highly skewed.[14]
- **Calculation:** Calculate the logP using the formula:  $\log P = \log_{10} \left( \frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Aqueous Phase}]} \right)$

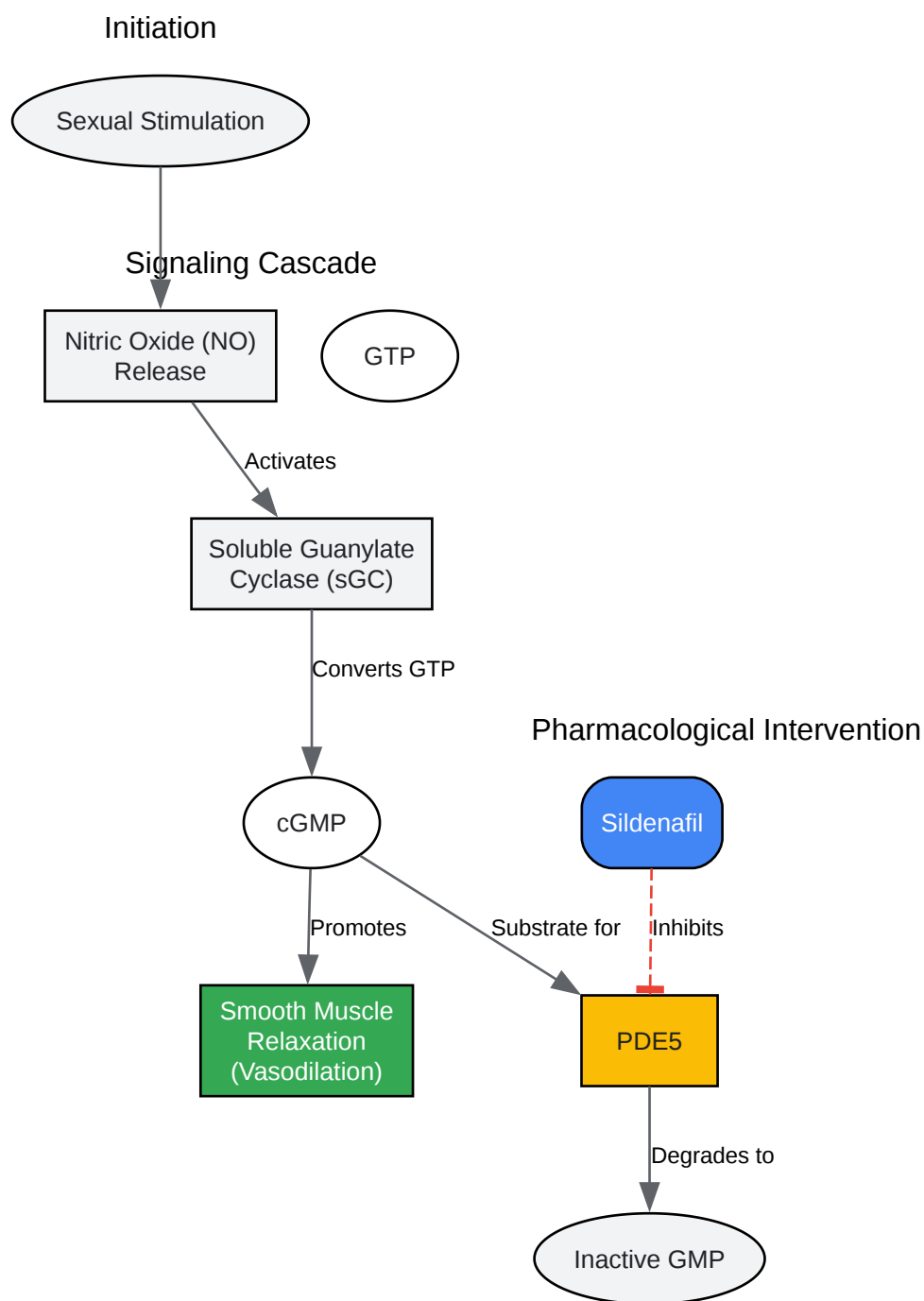
## Mechanism of Action: PDE5 Signaling Pathway

Sildenafil acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2][15][16][17] The inhibition of PDE5 enhances the effects of nitric oxide (NO), a key signaling molecule released in response to sexual stimulation.

The signaling cascade proceeds as follows:

- **Nitric Oxide (NO) Release:** Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum.[17]
- **Guanylate Cyclase Activation:** NO diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[17]
- **cGMP Production:** Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[17]
- **Smooth Muscle Relaxation:** Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This results in a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation.
- **PDE5 Inhibition:** Sildenafil inhibits PDE5, the enzyme that breaks down cGMP to inactive GMP. This action prevents the degradation of cGMP, thereby amplifying its concentration and prolonging the vasodilatory effect.[16][17]

## Sildenafil Mechanism of Action

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Caption: Sildenafil inhibits PDE5, amplifying the NO/cGMP signaling pathway.

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